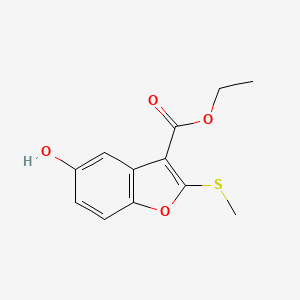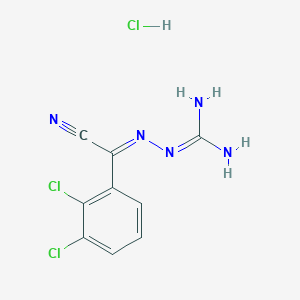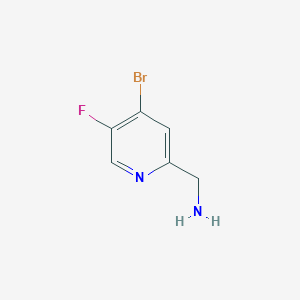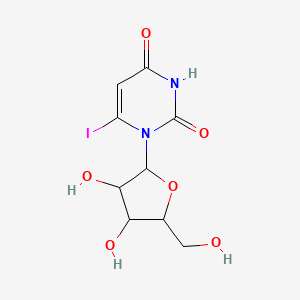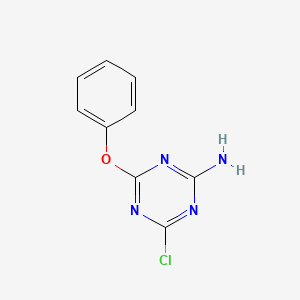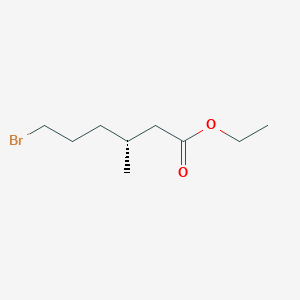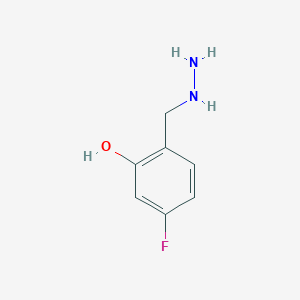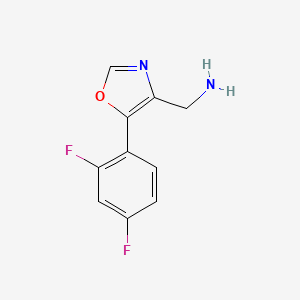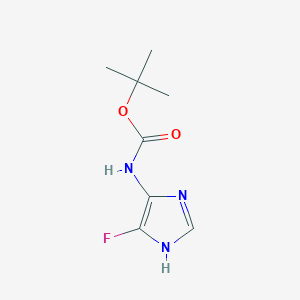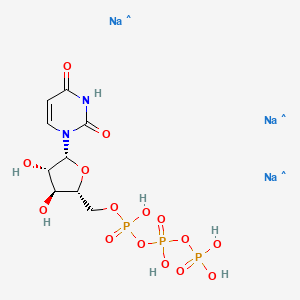
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol is an organic compound with the molecular formula C({11})H({7})F({3})N({2})O It features a pyridazine ring substituted with a trifluoromethylphenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method involves the nucleophilic aromatic substitution of a halogenated pyridazine with a trifluoromethylphenyl group. This reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Cyclization Reactions: : Another approach involves the cyclization of appropriate precursors. For instance, starting from a hydrazine derivative and a trifluoromethyl-substituted benzaldehyde, the intermediate can undergo cyclization to form the pyridazine ring.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxyl group in 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-ol can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
-
Reduction: : The compound can undergo reduction reactions, particularly at the pyridazine ring, using reagents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral conditions.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl(_2), Br(_2)) in the presence of a Lewis acid catalyst
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(17)16-15-9/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBWXGZJQAPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
